molecular formula C9H8ClFO2 B1309218 3-(3-Chloro-5-fluorophenyl)propanoic acid CAS No. 886498-21-1

3-(3-Chloro-5-fluorophenyl)propanoic acid

Cat. No.: B1309218
CAS No.: 886498-21-1
M. Wt: 202.61 g/mol
InChI Key: TZLTYSVYYYKGDR-UHFFFAOYSA-N
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Description

3-(3-Chloro-5-fluorophenyl)propanoic acid is an organic compound with the molecular formula C9H8ClFO2. It is a derivative of propanoic acid, where the phenyl ring is substituted with chlorine and fluorine atoms.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(3-Chloro-5-fluorophenyl)propanoic acid typically involves the reaction of 3-chloro-5-fluorobenzene with propanoic acid under specific conditions. One common method includes the Friedel-Crafts acylation reaction, where an acyl chloride reacts with an aromatic compound in the presence of a Lewis acid catalyst such as aluminum chloride .

Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale Friedel-Crafts acylation processes. The reaction conditions are optimized to ensure high yield and purity, often involving controlled temperatures and pressures, as well as the use of solvents to facilitate the reaction .

Chemical Reactions Analysis

Types of Reactions: 3-(3-Chloro-5-fluorophenyl)propanoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

3-(3-Chloro-5-fluorophenyl)propanoic acid has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 3-(3-Chloro-5-fluorophenyl)propanoic acid depends on its specific application. In biological systems, it may interact with enzymes or receptors, influencing biochemical pathways. The presence of chlorine and fluorine atoms can enhance its binding affinity and specificity towards certain molecular targets .

Comparison with Similar Compounds

  • 3-(3-Fluorophenyl)propanoic acid
  • 3-(4-Chloro-3-fluorophenyl)propanoic acid
  • 3-Chloro-5-fluorophenylboronic acid

Comparison: 3-(3-Chloro-5-fluorophenyl)propanoic acid is unique due to the specific positioning of chlorine and fluorine atoms on the phenyl ring, which can influence its chemical reactivity and biological activity.

Properties

IUPAC Name

3-(3-chloro-5-fluorophenyl)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8ClFO2/c10-7-3-6(1-2-9(12)13)4-8(11)5-7/h3-5H,1-2H2,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TZLTYSVYYYKGDR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C=C1F)Cl)CCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8ClFO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10396345
Record name 3-(3-Chloro-5-fluorophenyl)propionic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10396345
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

202.61 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

886498-21-1
Record name 3-(3-Chloro-5-fluorophenyl)propionic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10396345
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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